molecular formula C14H10N2O B14680417 2-Cyano-N-phenylbenzamide CAS No. 34446-13-4

2-Cyano-N-phenylbenzamide

Cat. No.: B14680417
CAS No.: 34446-13-4
M. Wt: 222.24 g/mol
InChI Key: UNCBSGNOGIKJTB-UHFFFAOYSA-N
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Description

2-Cyano-N-phenylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyano group (-CN) and a phenyl group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-N-phenylbenzamide typically involves the reaction of substituted aryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods: Industrial production of this compound may involve solvent-free reactions, which are economical and environmentally friendly. The fusion method, where aryl amines react with ethyl cyanoacetate without solvent, is widely used in industrial settings due to its efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-N-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Jones Reagent (CrO3/H2SO4)

    Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon)

    Substitution: Nucleophiles such as amines or alcohols

Major Products Formed:

    Oxidation: Carboxylic acid derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted benzamides

Mechanism of Action

The mechanism of action of 2-Cyano-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, as an inhibitor of PfDHODH, it interferes with the de novo pyrimidine biosynthesis pathway, which is essential for the growth of the malaria parasite . The compound binds to the active site of the enzyme, preventing the conversion of dihydroorotate to orotate, thereby inhibiting the parasite’s proliferation.

Comparison with Similar Compounds

2-Cyano-N-phenylbenzamide can be compared with other similar compounds, such as:

Uniqueness: The presence of both the cyano and phenyl groups in this compound imparts unique chemical properties, making it a versatile compound for various applications in chemistry, biology, and industry.

Properties

CAS No.

34446-13-4

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

2-cyano-N-phenylbenzamide

InChI

InChI=1S/C14H10N2O/c15-10-11-6-4-5-9-13(11)14(17)16-12-7-2-1-3-8-12/h1-9H,(H,16,17)

InChI Key

UNCBSGNOGIKJTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C#N

Origin of Product

United States

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